molecular formula C24H23ClN4O3 B11438050 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No.: B11438050
M. Wt: 450.9 g/mol
InChI Key: JTBFQDHZRUCVLW-UHFFFAOYSA-N
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Description

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives

Uniqueness

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a butoxyphenyl group and a chlorophenylacetamide moiety enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C24H23ClN4O3

Molecular Weight

450.9 g/mol

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C24H23ClN4O3/c1-2-3-14-32-20-10-4-17(5-11-20)21-15-22-24(31)28(12-13-29(22)27-21)16-23(30)26-19-8-6-18(25)7-9-19/h4-13,15H,2-3,14,16H2,1H3,(H,26,30)

InChI Key

JTBFQDHZRUCVLW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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